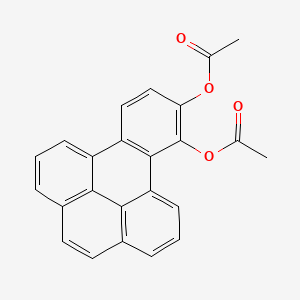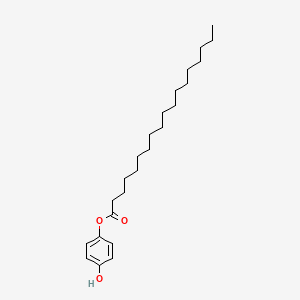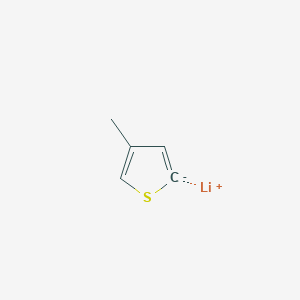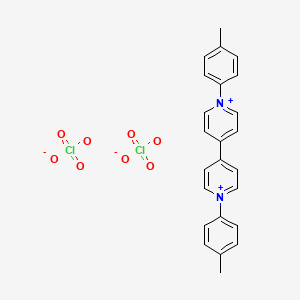
1,1'-Bis(4-methylphenyl)-4,4'-bipyridin-1-ium diperchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Bis(4-methylphenyl)-4,4’-bipyridin-1-ium diperchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields This compound is characterized by the presence of two 4-methylphenyl groups attached to a bipyridin-1-ium core, with two perchlorate anions balancing the charge
Vorbereitungsmethoden
The synthesis of 1,1’-Bis(4-methylphenyl)-4,4’-bipyridin-1-ium diperchlorate typically involves a multi-step process. One common method includes the diazo coupling of para-substituted benzaldehyde phenylhydrazones with 1,1’-biphenyl-4,4’-bis(diazonium chloride). The resulting bis-formazans are then treated with formaldehyde in the presence of perchloric acid in dioxane to yield the desired diperchlorate compound . This method is known for its high yield and mild reaction conditions.
Analyse Chemischer Reaktionen
1,1’-Bis(4-methylphenyl)-4,4’-bipyridin-1-ium diperchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-Bis(4-methylphenyl)-4,4’-bipyridin-1-ium diperchlorate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism by which 1,1’-Bis(4-methylphenyl)-4,4’-bipyridin-1-ium diperchlorate exerts its effects involves its interaction with molecular targets through its bipyridin-1-ium core and 4-methylphenyl groups. These interactions can influence various biochemical pathways, depending on the specific application. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
1,1’-Bis(4-methylphenyl)-4,4’-bipyridin-1-ium diperchlorate can be compared with other similar compounds, such as:
- 1,1’-Bis(4-bromophenyl)-4,4’-bipyridin-1-ium diperchlorate
- 1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium diperchlorate
These compounds share a similar bipyridin-1-ium core but differ in the substituents attached to the phenyl groupsFor example, the bromophenyl derivative may exhibit different reactivity in substitution reactions compared to the methylphenyl derivative .
Eigenschaften
CAS-Nummer |
85077-92-5 |
|---|---|
Molekularformel |
C24H22Cl2N2O8 |
Molekulargewicht |
537.3 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-4-[1-(4-methylphenyl)pyridin-1-ium-4-yl]pyridin-1-ium;diperchlorate |
InChI |
InChI=1S/C24H22N2.2ClHO4/c1-19-3-7-23(8-4-19)25-15-11-21(12-16-25)22-13-17-26(18-14-22)24-9-5-20(2)6-10-24;2*2-1(3,4)5/h3-18H,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI-Schlüssel |
TWTXAFXGKAHFEG-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC=C(C=C1)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



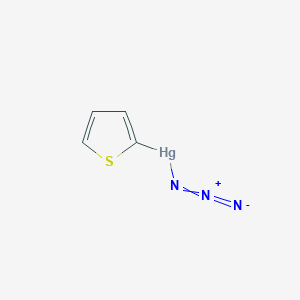
![4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol](/img/structure/B14415876.png)

![2,4,7-Trimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B14415898.png)
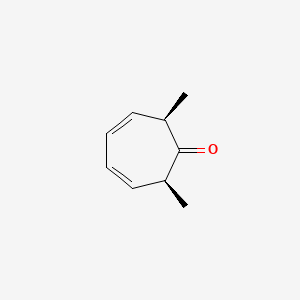
![3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol](/img/structure/B14415906.png)
![6-[2-(Piperidin-1-yl)ethyl]-2H-1,3-benzodioxol-5-amine](/img/structure/B14415907.png)
